molecular formula C15H27N3O2 B7508021 1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one

1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one

Cat. No. B7508021
M. Wt: 281.39 g/mol
InChI Key: XGYNQAGBODKWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one, commonly known as PPP or α-PPP, is a synthetic stimulant compound that belongs to the cathinone class. It is a white crystalline powder that is chemically similar to other synthetic cathinones such as MDPV and alpha-PVP. PPP was first synthesized in the 1960s and has been used in scientific research since then.

Mechanism of Action

PPP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration leads to the stimulant effects of PPP.
Biochemical and Physiological Effects:
PPP has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and can induce hyperactivity and stereotypy. PPP has been shown to have reinforcing effects and can lead to the development of drug-seeking behavior in animals. Additionally, PPP has been shown to have neurotoxic effects, causing damage to dopamine and serotonin neurons in the brain.

Advantages and Limitations for Lab Experiments

PPP has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, it also has several limitations, including its neurotoxic effects and potential for abuse. Researchers must take precautions to ensure the safe handling and disposal of PPP.

Future Directions

Future research on PPP could focus on its effects on different neurotransmitter systems, its potential for the development of new treatments for addiction, and its use in the development of new psychoactive substances. Additionally, research could focus on the development of safer and more effective synthetic cathinones for scientific research.

Synthesis Methods

PPP can be synthesized using several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperazine with an aldehyde or ketone in the presence of formic acid. Reductive amination involves the reaction of a ketone or aldehyde with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The Mannich reaction involves the reaction of formaldehyde, a primary amine, and a ketone or aldehyde to form a β-amino carbonyl compound. The synthesis method used for PPP depends on the specific research application.

Scientific Research Applications

PPP has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. PPP has also been used in studies on drug addiction and the development of new treatments for addiction. Additionally, PPP has been used in studies on the effects of synthetic cathinones on the cardiovascular system.

properties

IUPAC Name

1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-2-3-7-14(19)16-10-12-18(13-11-16)15(20)17-8-5-4-6-9-17/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYNQAGBODKWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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